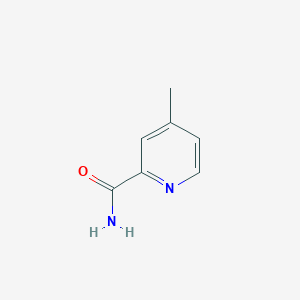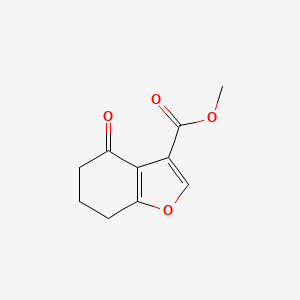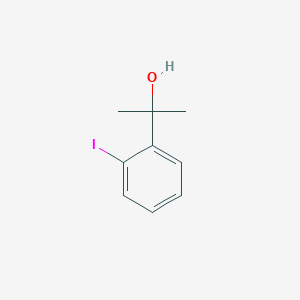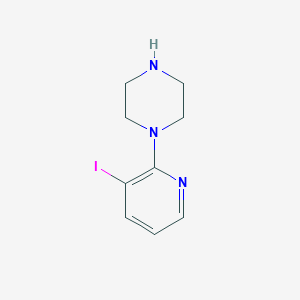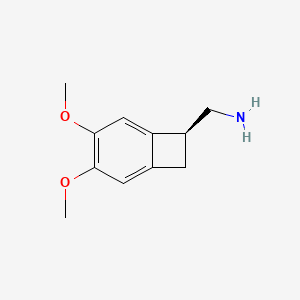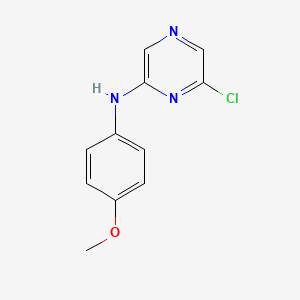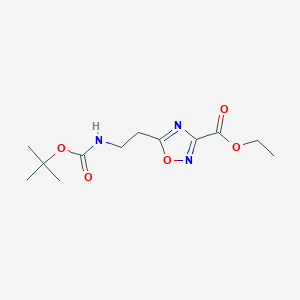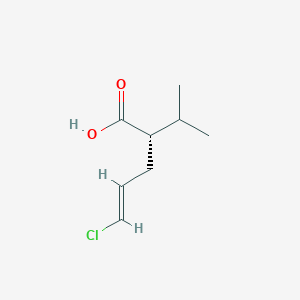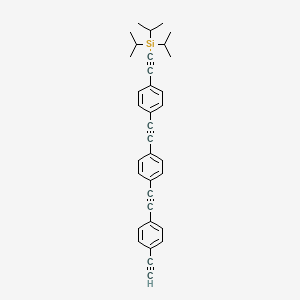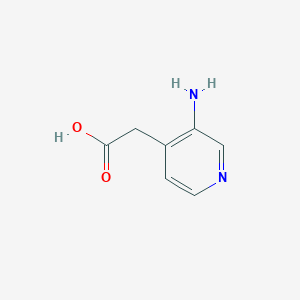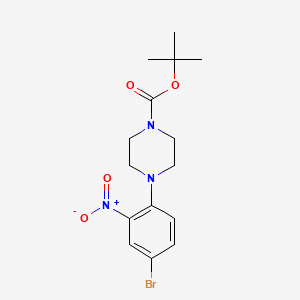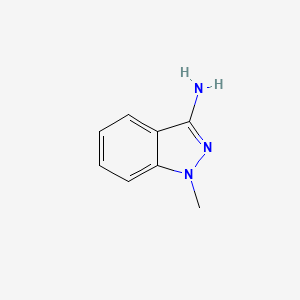
1-Methyl-1H-indazol-3-amine
Overview
Description
1-Methyl-1H-indazol-3-amine is a chemical compound with the molecular formula C8H9N3 . It appears as a white to light brown crystalline powder .
Synthesis Analysis
A series of indazole derivatives, including this compound, were designed and synthesized by a molecular hybridization strategy . The synthesis involved a Cu (OAc) 2 -catalyzed reaction to form an N–N bond in DMSO under O2 atmosphere .Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring .Chemical Reactions Analysis
This compound has been evaluated for inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay .Physical And Chemical Properties Analysis
This compound has a molecular weight of 147.2 . It appears as a white to light brown crystalline powder .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Various methods for synthesizing indazole derivatives, including 1-Methyl-1H-indazol-3-amine, have been explored. These include silver(I)-mediated intramolecular oxidative C–H amination for constructing assorted 1H-indazoles, efficient in synthesizing 3-substituted indazoles (Park et al., 2021). Metal-free intramolecular electrophilic amination of 2‐Aminophenyl Ketoximes is another method used for the preparation of indazoles (Counceller et al., 2012).
Reactivity and Analysis : The reactivity of indazoles towards N-methylation has been studied. For instance, methylation of simple substituted indazoles in alkaline solution leads to mixtures of 1- and 2-methyl compounds, with the 1-methyl isomer predominating (Palmer et al., 1975).
Applications in Medicinal Chemistry
Antitumor Activities : Some indazole derivatives, such as N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine, have shown antitumor activities. These compounds were synthesized and tested for their effectiveness against various cancer cell lines (Chu De-qing, 2011).
Synthesis of Targeted Molecular Structures : The synthesis of specific indazole derivatives, such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide, has been explored for their potential in inhibiting cancer cell proliferation (Lu et al., 2020).
Photophysical Properties and Organic Chemistry Applications
Photophysical Properties : Indazole derivatives have been investigated for their potential applications in organic chemistry, medicinal chemistry, and as optical materials. Their fluorescence and aggregation-induced emission (AIE) properties have been studied, indicating their potential in these fields (Guo et al., 2021).
Molecular Emissive Probes : Indazole compounds, like N1-((1H-Indazol-5-yl)methylene)-N2-(2-((2-((2-(((1H-indazol-6-yl)methylene)amino)ethyl)amino)ethyl)amino)ethyl)ethane-1,2-diamine, have been synthesized and explored as molecular emissive probes. Their structure and properties suggest their application in various biological and medicinal chemistry domains (Núñez et al., 2012).
Mechanism of Action
Target of Action
1-Methyl-1H-indazol-3-amine is a derivative of indazole, a heterocyclic compound that has been shown to have significant antitumor activity . The primary targets of this compound are believed to be the Bcl2 family members and the p53/MDM2 pathway . These targets play a crucial role in regulating cell apoptosis and the cell cycle .
Mode of Action
The this compound structure is an effective hinge-binding fragment . In the case of Linifanib, a known tyrosine kinase inhibitor, it binds effectively with the hinge region of tyrosine kinase . This interaction with its targets leads to the inhibition of Bcl2 family members and the p53/MDM2 pathway, affecting apoptosis and the cell cycle in a concentration-dependent manner .
Biochemical Pathways
The compound’s interaction with its targets affects the apoptosis pathway and the cell cycle . By inhibiting Bcl2 family members and the p53/MDM2 pathway, it can induce apoptosis (programmed cell death) and disrupt the normal cell cycle . This can lead to the death of cancer cells and the inhibition of tumor growth .
Result of Action
This compound has shown promising inhibitory effects against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . For instance, one of the compounds exhibited a promising inhibitory effect against the K562 cell line with an IC50 (50% inhibition concentration) value of 5.15 µM . This compound also showed great selectivity for normal cells (HEK-293, IC50 = 33.2 µM) .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Indazole compounds, including 1-Methyl-1H-indazol-3-amine, have diverse biological activities and have attracted great attention due to their potential as anti-tumor, anti-inflammatory, anti-bacterial, anti-diabetes, and anti-osteoporosis agents . Future research could focus on developing novel anti-cancer drugs with high efficiency and low toxicity .
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-indazol-3-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the tyrosine kinase enzyme, where it acts as an effective hinge-binding fragment . This interaction is significant in the inhibition of tyrosine kinase activity, which is a critical pathway in cancer cell proliferation and survival. Additionally, this compound has been shown to interact with members of the Bcl2 family and the p53/MDM2 pathway, influencing apoptosis and cell cycle regulation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, such as those from lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2), this compound exhibits significant cytotoxicity . This compound induces apoptosis and affects the cell cycle, potentially through the inhibition of Bcl2 family members and the p53/MDM2 pathway . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its antitumor activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds effectively with the hinge region of tyrosine kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that are essential for cancer cell growth and survival. Additionally, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins . The compound’s ability to inhibit the p53/MDM2 pathway further enhances its antitumor properties by promoting apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability under various conditions, allowing for sustained antitumor activity . Prolonged exposure to this compound may lead to changes in cellular responses, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant antitumor activity with minimal toxicity . At higher doses, this compound may cause adverse effects, including toxicity and damage to normal tissues . The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily involves its conversion into active metabolites that retain its biological activity . These metabolic pathways influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels . Understanding these pathways is essential for optimizing the therapeutic use of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its therapeutic efficacy. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, this compound accumulates in specific cellular compartments, influencing its localization and activity . The distribution of this compound within tissues also affects its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of this compound in the nucleus, mitochondria, or other organelles influences its interactions with biomolecules and its overall biological activity . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
properties
IUPAC Name |
1-methylindazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-7-5-3-2-4-6(7)8(9)10-11/h2-5H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLGITXFVVEBLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484969 | |
| Record name | 1-Methyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60301-20-4 | |
| Record name | 1-Methyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-1-methyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


